molecular formula C19H21N3O B7778779 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one

1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one

Cat. No.: B7778779
M. Wt: 307.4 g/mol
InChI Key: UCSCHRIQQCVXPO-UHFFFAOYSA-N
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Description

1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one is a novel synthetic compound offered for research and development purposes. This chemical features a pyrazolidine core substituted with phenyl groups at the 1 and 2 positions, which is further functionalized with a pyrrolidin-2-one moiety at the 3-position. The structural motif of pyrazolidine derivatives is an area of interest in various chemical and pharmacological studies, with some analogs being investigated for their potential biological activities . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly in the development of novel heterocyclic frameworks. It may also serve as a building block in medicinal chemistry for the exploration of new therapeutic agents. The presence of both pyrazolidine and pyrrolidinone rings in a single molecule provides a unique, multi-functional scaffold for structure-activity relationship (SAR) studies. This product is intended for laboratory research use by qualified professionals only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should conduct all necessary safety assessments and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(1,2-diphenylpyrazolidin-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19-12-7-14-20(19)18-13-15-21(16-8-3-1-4-9-16)22(18)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCHRIQQCVXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1,2 Diphenylpyrazolidin 3 Yl Pyrrolidin 2 One and Its Analogs

Strategies for the Construction and Functionalization of Pyrrolidin-2-one Substructures

The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.net Its synthesis and functionalization have been the focus of extensive research, leading to a variety of innovative methods.

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

The formation of the pyrrolidin-2-one ring is often achieved through the intramolecular cyclization of linear precursors, a process that can be triggered by various reagents and conditions.

From Linear Precursors: A common and straightforward approach involves the attack of an amine group onto a carboxylic acid derivative within the same molecule, leading to the formation of the amide C-N bond and subsequent ring closure. nih.gov This fundamental transformation can be facilitated under thermal conditions or with the aid of coupling agents. Other methods include the oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups, promoted by reagents like iron(III) chloride, which provides access to γ-lactams with a quaternary carbon atom. nih.gov

Lactamization of 4-aryl-2-diethoxyphosphoryl-4-oxobutanoates: A specific and powerful method involves the reductive amination of the carbonyl group in 4-aryl-2-diethoxyphosphoryl-4-oxobutanoates, followed by a lactamization step. This sequence leads to the formation of 5-aryl-3-diethoxyphosphorylpyrrolidin-2-ones, which are versatile intermediates for further transformations. researchgate.net

From Homopropargylic Amines: Homopropargylic amines can be converted to the corresponding sulfonamides, which then undergo a facile silver-mediated cyclization to produce 2-pyrrolines. These intermediates can be subsequently reduced to afford the desired pyrrolidin-2-one derivatives. This method offers a route to functionalized pyrrolidines that can be valuable in alkaloid synthesis.

Precursor TypeCyclization MethodKey Reagents/ConditionsResulting Pyrrolidin-2-one Substructure
Linear Amino AcidsAmide Bond FormationHeat, Coupling AgentsSubstituted Pyrrolidin-2-ones
Allylic Active Methylene CompoundsOxidative Radical CyclizationIron(III) ChloridePyrrolidin-2-ones with Quaternary Centers
4-aryl-2-diethoxyphosphoryl-4-oxobutanoatesReductive Amination & LactamizationReducing Agent, Amine5-aryl-3-diethoxyphosphorylpyrrolidin-2-ones
Homopropargylic AminesSilver-Mediated CyclizationSilver Salts2-Pyrrolines (precursors to Pyrrolidin-2-ones)

Functionalization of Pre-formed Pyrrolidin-2-ones

Once the pyrrolidin-2-one core is assembled, it can be further modified to introduce desired substituents and complexity.

1,4,5-Trisubstituted Pyrrolidine-2,3-diones: These highly functionalized pyrrolidinones can be prepared from substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones through reactions with aliphatic amines. nih.govresearchgate.net These reactions proceed to form enamine structures that are stabilized by intramolecular hydrogen bonds. The synthesis of the starting 3-pyrroline-2-ones can be achieved through three-component reactions. nih.govresearchgate.net

Functionalization at N-1: The nitrogen atom of the pyrrolidin-2-one ring is a common site for introducing diversity. N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C). mdpi.com More contemporary methods involve the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines like anilines and benzylamines, followed by in situ lactamization. nih.gov This approach allows for the synthesis of a wide range of 1,5-substituted pyrrolidin-2-ones. nih.gov Additionally, N-aryl substituted pyrrolidines can be synthesized via the iridium-catalyzed transfer hydrogenation of diketones with anilines. researchgate.net

Functionalization SiteMethodKey Reagents/ConditionsIntroduced Functionality
C-3, C-4, C-5Reaction of 3-pyrroline-2-onesAliphatic AminesDione functionality and various substituents
N-1Condensationγ-Butyrolactone, Primary Amine, HeatAlkyl or Aryl groups
N-1, C-5Cyclopropane Ring OpeningDonor-Acceptor Cyclopropanes, Lewis Acid, Primary AmineAlkyl or Aryl groups at N-1 and various substituents at C-5
N-1Reductive AminationDiketones, Anilines, Iridium CatalystAryl groups

Stereoselective Synthesis of Chiral Pyrrolidin-2-one Intermediates

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several strategies have been developed for the asymmetric synthesis of chiral pyrrolidin-2-one intermediates.

One of the most powerful methods for constructing chiral pyrrolidines is the [3+2] cycloaddition reaction. nih.govresearchgate.net This reaction involves the use of azomethine ylides, which can be generated in situ, and their reaction with various alkenes. The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene acts as an effective chiral auxiliary, directing the diastereoselective formation of densely substituted pyrrolidines. nih.govresearchgate.net Silver carbonate can be employed as a catalyst in these transformations, leading to proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. nih.govresearchgate.net

Another approach to stereocontrol involves organocatalysis. Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are highly effective in promoting asymmetric transformations. researchgate.netrsc.org For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully used in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantioselectivities. nih.gov

Memory of chirality is another fascinating strategy for asymmetric synthesis. In this approach, the chirality of a starting material is temporarily stored in a transient intermediate and then transferred to the product. This has been applied to the intramolecular SN2' reaction of α-amino ester enolates with allylic halides to provide functionalized pyrrolidines with excellent diastereo- and enantioselectivity. beilstein-journals.org

Synthetic Approaches to Pyrazolidine (B1218672) Core Derivatives

The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, is another key component of the target molecule. Its synthesis often relies on cyclocondensation reactions and subsequent functionalization.

Cyclocondensation Reactions for Pyrazolidine Ring Assembly

The most common and classical method for constructing the pyrazolidine ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.org This is a variation of the well-known Knorr pyrazole (B372694) synthesis.

In the context of synthesizing the 1,2-diphenylpyrazolidine (B11957525) core, 1,2-diphenylhydrazine (B7769752) would be the hydrazine component. The 1,3-dicarbonyl equivalent can be a malonic acid ester, such as diethyl malonate. The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazolidine-3,5-dione. Subsequent reduction of one of the carbonyl groups would lead to the desired pyrazolidin-3-one (B1205042) core.

Reactant 1Reactant 2Reaction TypeProduct
1,2-DiphenylhydrazineMalonic Acid EsterCyclocondensation1,2-Diphenylpyrazolidine-3,5-dione

Introduction of Phenyl Substituents onto the Pyrazolidine Nitrogen Atoms

While the use of 1,2-diphenylhydrazine directly introduces the two phenyl groups onto the nitrogen atoms, there are also methods to introduce aryl groups onto a pre-formed pyrazolidine ring. Copper-catalyzed N-arylation reactions are a powerful tool for this purpose. researchgate.net These reactions typically involve the coupling of an N-H bond of the pyrazolidine with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst and a base. Ligand-free copper-promoted N-arylation has also been shown to be effective for the arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides, suggesting its potential applicability to pyrazolidine systems.

Regio- and Stereocontrol in Pyrazolidine Synthesis

The precise control of regioselectivity and stereochemistry is paramount in the synthesis of substituted pyrazolidines to ensure the desired biological activity and pharmacological profile. Modern synthetic methods have increasingly focused on catalytic asymmetric approaches to achieve high levels of stereocontrol.

For instance, the stereodivergent synthesis of fused bicyclopyrazolidines can be achieved using a catalytic amount of Ytterbium triflate (Yb(OTf)₃). By controlling the order of addition of the catalyst and aldehyde to a reaction mixture of hydrazinoethyl 1,1-cyclopropanediesters, either the cis or trans diastereomer can be selectively obtained in good to excellent yields. nih.gov This level of control is crucial when constructing specific stereoisomers of pyrazolidine-containing compounds.

Palladium-catalyzed reactions have also emerged as a powerful tool. A catalyst system comprising Pd(OAc)₂ and the bulky phosphine (B1218219) ligand S-Phos has been shown to efficiently generate various heterocycles, including pyrazolidines, through alkene carboamination. organic-chemistry.org This method is particularly valuable for minimizing N-arylation side products and preventing the formation of regioisomeric mixtures. organic-chemistry.org

Furthermore, gold(I)-catalyzed enantioselective synthesis has been successfully applied to the formation of pyrazolidines from mono-Boc-protected homoallenic hydrazines. csic.es Chiral biarylphosphinegold(I) complexes are effective catalysts for the enantioselective addition of nitrogen nucleophiles to allenes, providing a direct route to enantioenriched pyrazolidine derivatives. scispace.comnih.gov The optimization of these reactions often involves screening various chiral ligands and protecting groups to achieve high enantioselectivity. csic.esscispace.com

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of pyrazolidine derivatives. Chiral amines, such as bulky, chiral pyrrolidine (B122466) derivatives, can catalyze the cascade reaction between di-1,2-N-protected hydrazine and α,β-unsaturated aldehydes to yield 3-hydroxypyrazolidines with high enantioselectivity (98–99% ee). nih.gov The reaction proceeds via a Michael/hemiaminal cascade, and its efficiency can be influenced by the choice of catalyst, solvent, and reaction temperature. nih.gov

Below is a table summarizing various catalytic systems and their effectiveness in controlling stereochemistry in pyrazolidine synthesis.

Catalyst SystemReactantsKey FeatureOutcome
Yb(OTf)₃Hydrazinoethyl 1,1-cyclopropanediesters, AldehydesStereodivergent control by order of additionSelective formation of cis or trans fused bicyclopyrazolidines nih.gov
Pd(OAc)₂ / S-PhosAryl chlorides, AlkenesMinimizes N-arylation and regioisomersEfficient generation of various heterocycles including pyrazolidines organic-chemistry.org
Chiral biarylphosphinegold(I) complexesMono-Boc-protected homoallenic hydrazinesEnantioselective hydroaminationSynthesis of enantio-enriched pyrazolidines csic.esscispace.com
Chiral Pyrrolidine Derivatives (Organocatalyst)Di-1,2-N-protected hydrazine, α,β-unsaturated aldehydesMetal-free asymmetric cascade reactionHighly enantioselective synthesis of 3-hydroxypyrazolidines nih.gov

Coupling Strategies for the Interconnection of Pyrrolidin-2-one and Pyrazolidine Moieties

The formation of the final 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one structure necessitates the covalent linkage of the two heterocyclic rings. This can be achieved through various coupling strategies, each with its own advantages and challenges.

N-Alkylation or N-Arylation Approaches for Direct Linkage

A straightforward approach to connect the pyrrolidin-2-one and pyrazolidine moieties is through N-alkylation. In this strategy, a pre-formed pyrazolidine ring bearing a suitable leaving group at the 3-position would be reacted with the nitrogen atom of pyrrolidin-2-one. While direct examples for this specific coupling are not abundant in the literature, the general principles of N-alkylation of lactams are well-established. rdd.edu.iqresearchgate.net The reaction of 2-pyridones with organohalides, for example, can lead to specific N-alkylation. researchgate.net These reactions are often carried out in the presence of a base to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature can significantly influence the yield and selectivity of the reaction.

Challenges in this approach include potential side reactions, such as O-alkylation of the lactam, and the need for a stable, synthetically accessible pyrazolidine precursor with an appropriate leaving group.

Multi-Component Reactions (MCRs) for Integrated Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. researchgate.netnih.gov An MCR strategy for the synthesis of this compound could conceivably involve the simultaneous or sequential reaction of a phenylhydrazine (B124118) derivative, an appropriate three-carbon aldehyde or ketone equivalent, and a precursor to the pyrrolidin-2-one ring.

The 1,3-dipolar cycloaddition reaction is a powerful tool in MCRs for the synthesis of five-membered heterocycles like pyrrolidines. nih.govorganic-chemistry.org Azomethine ylides, generated in situ, can react with dipolarophiles to construct the pyrrolidine ring with high regio- and stereoselectivity. nih.gov A plausible MCR could involve the generation of a pyrazolidine-containing azomethine ylide that then undergoes cycloaddition with a suitable dipolarophile to form the pyrrolidin-2-one ring in a single pot. Ultrasound-promoted, one-pot MCRs have been reported for the synthesis of substituted 3-pyrrolin-2-ones, highlighting the potential for developing green and efficient synthetic routes. rsc.org

Protecting Group Strategies for Selective Functionalization

In multi-step syntheses of complex molecules like this compound, protecting groups are essential for masking reactive functional groups and ensuring that reactions occur at the desired positions. jocpr.comneliti.com

In the context of pyrazolidine synthesis, the nitrogen atoms are often protected to control their reactivity. Common protecting groups for hydrazines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov The choice of protecting group is critical as it can influence the stereochemical outcome of a reaction. For instance, in the gold(I)-catalyzed hydroamination of allenes, N-Boc-protected hydroxylamines gave significantly higher enantioselectivity compared to unprotected or Cbz-protected analogues. scispace.comnih.gov

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. neliti.comnih.gov For example, a Boc group can be removed under acidic conditions, while a Fmoc group is cleaved by a base. neliti.com This strategy would be invaluable in a stepwise synthesis of the target molecule, allowing for the selective functionalization of either the pyrazolidine or the pyrrolidin-2-one moiety without affecting the other.

Reaction Optimization and Process Chemistry Considerations

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful reaction optimization and process chemistry considerations. This involves maximizing yield and purity while minimizing costs and environmental impact.

Catalyst Screening and Ligand Design for Key Steps

The choice of catalyst and associated ligands is often the most critical factor in achieving high efficiency and selectivity in the synthesis of chiral molecules. As discussed, both palladium and gold catalysts have shown great promise in the synthesis of pyrazolidines. csic.esresearchgate.net

The optimization process typically involves screening a library of catalysts and ligands to identify the most effective combination for a specific transformation. For the palladium-catalyzed synthesis of optically active pyrazolidines, various chiral ligands can be prepared in situ and screened to maximize stereoselectivity. researchgate.net Similarly, in gold-catalyzed reactions, the electronic and steric properties of the phosphine ligand can have a profound impact on the enantiomeric excess of the product. scispace.comnih.gov

The following table provides examples of ligands used in the asymmetric synthesis of pyrazolidines.

MetalLigandReaction TypeKey Finding
Gold(I)(R)-DTBM-SEGPHOSEnantioselective hydroamination of allenesOptimal ligand for yielding pyrazolidine with 97% ee scispace.comnih.gov
Gold(I)(R)-xylyl-BINAPEnantioselective hydroamination of allenesUsed with a chiral anion to achieve high yield and enantioselectivity for isoxazolidines scispace.comnih.gov
Palladium(II)Chiral phosphine ligandsCyclization of allenylhydrazineIn situ preparation and screening of various ligands to optimize stereoselectivity researchgate.net

The development of novel, highly efficient, and selective catalysts remains an active area of research, driven by the need for more sustainable and cost-effective synthetic methods for complex pharmaceutical compounds.

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are paramount in directing the outcome of complex multi-component or cycloaddition reactions that could be employed for the synthesis of this compound and its analogs. While specific data for the target molecule is not extensively reported, principles from related syntheses of pyrazolidinones and pyrrolidinones can be extrapolated.

A plausible synthetic approach involves a [3+2] cycloaddition reaction. In such reactions, the polarity, proticity, and coordinating ability of the solvent can significantly influence the reaction rate, yield, and stereoselectivity. For instance, in related 1,3-dipolar cycloadditions for the synthesis of pyrrolidine derivatives, a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol (B145695), water) have been investigated.

The optimization of reaction conditions extends beyond solvent selection to include temperature, concentration, and the choice of catalyst or promoter. Lewis acids or organocatalysts are often employed to accelerate cycloaddition reactions and control stereochemistry. The tuning of these parameters is typically performed through systematic screening to identify the optimal conditions for the desired product formation.

A hypothetical screening of reaction conditions for a potential three-component synthesis of this compound is presented in the interactive table below. This illustrates how a systematic approach can be used to optimize yield.

EntrySolventTemperature (°C)CatalystTime (h)Yield (%)
1Toluene80None2435
2Dichloromethane40None2440
3Acetonitrile80None1855
4Ethanol80None1860
5Acetonitrile80Sc(OTf)₃ (10 mol%)1275
6Ethanol80Sc(OTf)₃ (10 mol%)1282
7Ethanol60Sc(OTf)₃ (10 mol%)2478
8Ethanol100Sc(OTf)₃ (10 mol%)880

This is a hypothetical data table for illustrative purposes.

As the table suggests, a polar protic solvent like ethanol in combination with a Lewis acid catalyst such as Scandium(III) triflate could potentially afford the best results. The temperature and reaction time are also critical variables that need to be carefully optimized.

Scale-Up Considerations for Academic Research

Transitioning a synthetic route from a small, exploratory scale to a larger, academic research scale (grams to tens of grams) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. While large-scale industrial production has its own stringent requirements, academic scale-up focuses on generating sufficient material for further studies, such as biological evaluation or more complex chemical transformations.

Key considerations for the academic scale-up of a hypothetical synthesis of this compound include:

Reagent and Solvent Selection: The cost and availability of starting materials and solvents become more significant at a larger scale. It is often necessary to find less expensive and more environmentally benign alternatives to reagents used in initial small-scale syntheses.

Reaction Concentration and Stoichiometry: Simply increasing the volume of solvent may not be practical or efficient. Optimizing the reaction concentration is crucial. Additionally, the stoichiometry of the reactants may need to be re-optimized to minimize waste and maximize the yield of the desired product.

Thermal Management: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic at a larger scale. Proper monitoring of the internal reaction temperature and the use of appropriate heating or cooling baths are essential to maintain control and prevent runaway reactions.

Work-up and Purification: Procedures that are convenient on a small scale, such as chromatography on large columns of silica (B1680970) gel, can become tedious and resource-intensive on a larger scale. Alternative purification methods like crystallization, distillation, or extraction should be explored.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is critical. Potential hazards such as flammability, toxicity, and reaction exotherms must be identified and mitigated.

The following table outlines a comparison of considerations for small-scale versus academic scale-up synthesis.

ParameterSmall-Scale Synthesis (mg)Academic Scale-Up (g)
Primary Goal Proof of concept, structural confirmationGeneration of material for further studies
Solvent Choice Often based on optimal yieldConsiders cost, safety, and ease of removal
Purification Frequently column chromatographyPreference for crystallization or extraction
Temperature Control Simple heating/coolingRequires careful monitoring and control
Safety Focus Standard laboratory precautionsDetailed risk assessment required

Comprehensive Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one is predicted to be complex, displaying distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing significant deshielding effects.

The ten protons of the two phenyl groups are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons on the pyrazolidine (B1218672) and pyrrolidinone rings will exhibit characteristic multiplets in the aliphatic region. The methine proton on the pyrazolidine ring, being adjacent to two nitrogen atoms, is anticipated to be the most downfield of the aliphatic protons. The methylene (B1212753) protons of both heterocyclic rings will likely show complex splitting patterns due to diastereotopicity and spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenyl-H7.0 - 7.5m-
Pyrazolidine-CH4.5 - 5.0ddJ = 8.0, 6.0
Pyrrolidinone-CH₂ (adjacent to N)3.3 - 3.6tJ = 7.0
Pyrazolidine-CH₂2.8 - 3.2m-
Pyrrolidinone-CH₂ (adjacent to C=O)2.3 - 2.6tJ = 7.5
Pyrrolidinone-CH₂1.9 - 2.2pJ = 7.2

dd = doublet of doublets, t = triplet, m = multiplet, p = pentet

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the pyrrolidinone ring is expected to be the most downfield signal, typically appearing around 175 ppm. The aromatic carbons of the phenyl groups will resonate in the δ 110-150 ppm range. The aliphatic carbons of the pyrazolidine and pyrrolidinone rings will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Pyrrolidinone C=O~175
Phenyl C (quaternary)140 - 150
Phenyl C-H110 - 130
Pyrazolidine C-H60 - 70
Pyrrolidinone CH₂ (adjacent to N)45 - 55
Pyrazolidine CH₂40 - 50
Pyrrolidinone CH₂30 - 40
Pyrrolidinone CH₂ (adjacent to C=O)20 - 30

To assemble the complete molecular structure and determine its stereochemistry, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the pyrazolidine and pyrrolidinone rings, for instance, linking the methine proton of the pyrazolidine ring to its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at δ 4.5-5.0 ppm would show a correlation to the carbon signal at δ 60-70 ppm, confirming the C-H bond of the pyrazolidine methine group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. For example, it would show a correlation between the pyrazolidine methine proton and the carbonyl carbon of the pyrrolidinone, confirming the point of attachment between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is vital for determining the stereochemistry. For instance, NOESY could reveal the relative orientation of the phenyl groups and the pyrrolidinone substituent on the pyrazolidine ring.

Advanced Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula. For the target compound, with a molecular formula of C₁₉H₂₁N₃O, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Predicted HRMS Data:

IonMolecular FormulaPredicted Exact Mass (m/z)
[M+H]⁺C₁₉H₂₂N₃O⁺308.1757
[M+Na]⁺C₁₉H₂₁N₃ONa⁺330.1577

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragments provides valuable insights into the structure of the molecule.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Cleavage of the bond between the two heterocyclic rings would be a likely fragmentation route, leading to ions corresponding to the pyrazolidine and pyrrolidinone moieties. Other expected fragmentations include the loss of one of the phenyl groups and characteristic cleavages within the pyrrolidinone ring, such as the loss of CO.

Predicted MS/MS Fragmentation:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral Loss
308.1757225.1441C₄H₇NO (pyrrolidinone radical)
308.1757181.1073C₈H₉N₂ (phenylpyrazoline fragment)
308.175777.0390C₁₃H₁₅N₃O (loss of phenyl group)
225.1441104.0522C₈H₉N (phenylaziridine-like fragment)

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a significant lack of available data on the chemical compound this compound. Despite targeted searches for its spectroscopic and structural characterization, essential information required for a detailed analysis as per the requested outline could not be procured.

Specifically, there is no publicly accessible research detailing the vibrational fingerprint of this molecule through Infrared (IR) and Raman spectroscopy. Furthermore, crucial data from X-ray diffraction crystallography, which would elucidate its solid-state molecular architecture, including the determination of its absolute configuration and the analysis of intermolecular interactions within its crystal lattice, is absent from the scientific record. Similarly, studies employing chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), to investigate the properties of this chiral compound, have not been found.

While information exists for structurally similar compounds, such as certain pyrazolidinone and pyrrolidinone derivatives, a direct and scientifically accurate application of such data to this compound is not feasible. The precise arrangement of the diphenylpyrazolidin and pyrrolidinone rings imparts unique physicochemical properties that cannot be extrapolated from related but distinct molecules.

Consequently, the construction of a thorough and scientifically accurate article focusing solely on the comprehensive spectroscopic and structural characterization of this compound is not possible at this time due to the absence of foundational research data.

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and properties of pyrazolidinone derivatives. eurasianjournals.comnih.gov These methods provide a detailed understanding of molecular geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For complex molecules like "1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one," which features multiple rotatable bonds, conformational analysis is performed to identify various low-energy conformers.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazolidinone Core Structure (Note: This is a representative table based on general computational studies of pyrazolidinone rings. Specific data for "this compound" is not publicly available and would require dedicated computational investigation.)

ParameterBond/AngleTypical Calculated Value (DFT B3LYP/6-31G*)
Bond LengthN1-N2~1.40 Å
Bond LengthN2-C3~1.47 Å
Bond LengthC3-C4~1.54 Å
Bond LengthC4-C5~1.53 Å
Bond LengthC5-N1~1.46 Å
Bond AngleC5-N1-N2~114°
Bond AngleN1-N2-C3~112°
Dihedral AngleC5-N1-N2-C3Varies with conformation

Electronic Properties: Frontier Molecular Orbitals (FMOs), Electrostatic Potential (MEP) Mapping, Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For "this compound," the oxygen atom of the pyrrolidinone carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

Charge distribution analysis (e.g., Mulliken or Natural Bond Orbital (NBO) population analysis) quantifies the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites.

Table 2: Calculated Electronic Properties for Pyrazolidinone Derivatives (Note: Values are illustrative and depend on the specific derivative and computational method. Smaller HOMO-LUMO gaps generally indicate higher reactivity.)

PropertyDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0 eV
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 6.0 eV

Spectroscopic Property Prediction (e.g., NMR shielding constants, IR vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. Calculated NMR chemical shifts (after conversion from shielding constants) and coupling constants can be compared with experimental data to confirm molecular structure and assign signals.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. This is useful for identifying characteristic functional group vibrations, such as the C=O stretch of the pyrrolidinone ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results due to approximations in the theoretical models and the neglect of anharmonicity.

Reaction Mechanism Elucidation: Transition State Identification and Energy Barriers for Synthetic Steps

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For the synthesis of pyrazolidinones, which can involve reactions like [3+2] cycloadditions, computational studies can model the approach of the reactants, locate the transition state structure, and calculate the energy barrier. csic.es This helps in understanding the reaction's feasibility, regioselectivity, and stereoselectivity, providing insights that can guide the optimization of synthetic procedures.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comnih.gov

Exploration of Conformational Space and Flexibility

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. For a flexible molecule like "this compound," MD simulations can explore its vast conformational space much more efficiently than simple geometry optimization.

Solvent Effects and Ligand-Solvent Interactions

The influence of the solvent environment on the conformational stability and electronic properties of this compound is a critical aspect of its theoretical investigation. Solvation models are employed to simulate the interactions between the solute (the compound) and the solvent molecules. These models can be broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating the bulk solvent effect. Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture of specific ligand-solvent interactions, such as hydrogen bonding, at the cost of higher computational demand.

For this compound, the pyrrolidinone oxygen atom is a potential hydrogen bond acceptor, while the nitrogen atoms of the pyrazolidine (B1218672) ring possess lone pairs of electrons that can also interact with protic solvents. researchgate.net The nature of the solvent can significantly affect the molecule's dipole moment and the accessibility of its conformers. For instance, in polar solvents like water or ethanol (B145695), it is expected that the dipole moment of the compound would be higher compared to nonpolar solvents like chloroform (B151607) or n-hexane due to stabilization of charge separation. nih.gov

Computational methods like Density Functional Theory (DFT) coupled with a solvation model can be used to predict these changes. By calculating properties in different simulated solvent environments, a relationship between solvent polarity and molecular properties can be established. These studies are crucial as the desolvation of a ligand is a significant energetic barrier that must be overcome for it to bind to a receptor site. nih.gov The energy required for desolvation is a key factor in determining binding affinity. nih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound in Various Solvents (Illustrative Data).
SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Energy (kcal/mol)
n-Hexane1.883.25-4.5
Chloroform4.814.10-8.2
Ethanol24.555.50-12.8
Water80.105.85-14.1

Molecular Docking and Molecular Recognition Studies (Generalized)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This modeling is fundamental to structure-based drug design and understanding molecular recognition. core.ac.uk The process involves two main components: a search algorithm to generate a large number of possible binding poses of the ligand within the receptor's binding site, and a scoring function to estimate the binding affinity for each pose and rank them. rsc.org

The interactions between a ligand and a receptor are non-covalent and can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. core.ac.ukresearchgate.net For a molecule like this compound, the two phenyl groups can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. nih.gov The carbonyl oxygen of the pyrrolidinone ring can act as a hydrogen bond acceptor, while the nitrogen atoms of the pyrazolidine ring are also potential interaction sites. researchgate.net Docking simulations for similar pyrazoline and pyrazolidine derivatives have been used to investigate their binding affinities with various protein targets. ijpsjournal.comresearchgate.netnih.gov

To evaluate the binding potential of this compound, molecular docking simulations can be performed against a generic protein cavity designed to have both hydrophobic and hydrophilic regions. The analysis of the resulting binding poses focuses on identifying key interactions that contribute to the stability of the ligand-receptor complex. A high-ranking pose would typically exhibit a combination of favorable interactions.

For example, the phenyl rings might be situated within a hydrophobic pocket lined with nonpolar amino acid residues, while the pyrrolidinone oxygen forms a hydrogen bond with a donor residue like serine or threonine. The stability of these docked poses is often further assessed using more computationally intensive methods like molecular dynamics (MD) simulations, which can provide insights into the flexibility of the complex over time. nih.govtandfonline.com

Table 2: Hypothetical Interaction Analysis of this compound in a Generic Binding Cavity.
Functional Group of LigandPotential Interaction TypeComplementary Receptor Residue (Example)Estimated Contribution to Binding Energy (kcal/mol)
Phenyl Group 1π-π StackingTryptophan (Trp)-1.5 to -2.5
Phenyl Group 2Hydrophobic (van der Waals)Leucine (Leu), Valine (Val)-1.0 to -2.0
Pyrrolidinone C=O GroupHydrogen Bond (Acceptor)Serine (Ser)-2.0 to -4.0
Pyrazolidine Ringvan der WaalsAlanine (Ala)-0.5 to -1.5

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. A core component of this field is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. tiu.edu.iq These descriptors can be classified into several categories: 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices that describe connectivity), and 3D (e.g., descriptors derived from the molecule's three-dimensional geometry). nih.govmdpi.com

For QSPR modeling of this compound, a wide range of descriptors would be calculated. Quantum-chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and charges on specific atoms, can also be computed to capture electronic properties. researchgate.net Software packages like PaDEL or PyDescriptor can calculate thousands of such descriptors for a given molecule. tiu.edu.iqnih.gov The key challenge is then to select a subset of these descriptors that are most relevant to the property being modeled, a process known as feature selection. nih.gov

Table 3: Selected Calculated Molecular Descriptors for this compound (Illustrative).
Descriptor TypeDescriptor NameCalculated Value
1DMolecular Weight319.40 g/mol
2DTopological Polar Surface Area (TPSA)32.9 Ų
PhysicochemicalLogP (Octanol-Water Partition Coefficient)2.85
3DSolvent Accessible Surface Area (SASA)450.6 Ų
ConstitutionalNumber of Rotatable Bonds3
ElectronicPartial Charge on Pyrrolidinone Oxygen-0.58 e

Quantitative Structure-Property Relationship (QSPR) modeling aims to build a mathematical relationship between a set of molecular descriptors and a specific physicochemical property. mdpi.com This approach is founded on the principle that the structure of a molecule dictates its properties. nih.gov By developing a robust QSPR model for a class of compounds, one can predict the properties of new, unsynthesized molecules. nih.govtandfonline.com

For a series of pyrazolidine or pyrrolidinone derivatives, a QSPR model could be developed to predict properties like aqueous solubility, melting point, or chromatographic retention time. nih.gov The process involves compiling a dataset of compounds with known experimental property values, calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create the predictive model. nih.gov The statistical significance and predictive power of the resulting model are evaluated using metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). tandfonline.com Such models can guide the design of new compounds with desired physicochemical profiles.

A hypothetical QSPR model for predicting aqueous solubility (LogS) might take the form:

LogS = β₀ + β₁(LogP) + β₂(TPSA) + β₃(NumRotatableBonds)

Where β terms are coefficients determined from the regression analysis. The validity of this model would depend on rigorous statistical testing. mdpi.comtandfonline.com

Structure Relationship Analysis in Chemical Design and Modification

Methodological Frameworks for Elucidating Structure-Relationship Principles

To systematically investigate how changes in a molecule's structure affect its activity, a variety of methodological frameworks are employed. These range from the rational design of compound libraries to sophisticated computational modeling.

The rational design of analogue libraries is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of a chemical scaffold's potential. nih.gov This approach moves beyond trial-and-error by making informed decisions on which new molecules to synthesize based on existing knowledge of the target and lead compound. cam.ac.uk For a scaffold like 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one, a library of analogues would be designed to probe the importance of different parts of the molecule.

Systematic structural perturbation involves making discrete and controlled changes to the lead structure. This could include:

Scaffold Modification: Altering the core ring systems, for instance, by replacing the pyrazolidine (B1218672) or pyrrolidinone rings with other heterocyclic structures.

Substituent Variation: Changing the nature and position of substituents on the phenyl rings or the heterocyclic cores. This could involve varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity.

Stereochemical Exploration: Synthesizing different stereoisomers to understand the impact of three-dimensional geometry on activity.

The goal is to create a diverse set of compounds that can provide a comprehensive picture of the structure-activity relationship (SAR). nih.gov Computational tools are often used to aid in the design of these libraries, helping to predict the properties of virtual compounds and prioritize those with the most promising characteristics for synthesis. eurekaselect.com

Once an analogue library has been synthesized and tested, the resulting data must be analyzed to extract meaningful trends. Structure-Activity Relationship (SAR) tables are a fundamental tool for this purpose. They organize compounds by their structural features and list their corresponding biological activities, allowing for a direct comparison of the effects of different modifications.

For a series of analogues of this compound, a SAR table might look like the following hypothetical example:

Compound IDR1 (Phenyl on Pyrazolidine N1)R2 (Phenyl on Pyrazolidine N2)R3 (Substitution on Pyrrolidinone)Biological Activity (IC₅₀, µM)
Lead HHH10
A-1 4-ClHH5
A-2 4-OCH₃HH25
B-1 H4-FH8
B-2 H4-CH₃H15
C-1 HH4-OH12
C-2 HH5-CH₃18

From this table, a medicinal chemist could infer that an electron-withdrawing group like chlorine at the para-position of the N1-phenyl ring enhances activity, while an electron-donating group like methoxy (B1213986) decreases it.

Heatmaps provide a more visual representation of SAR data, using color gradients to indicate levels of activity. This can be particularly useful for large datasets, allowing for the rapid identification of "hot spots" of high activity within a chemical series.

In recent years, statistical and machine learning (ML) methods have become increasingly powerful tools in drug discovery. nih.govmdpi.com These approaches can identify complex, non-linear relationships between a molecule's structure and its biological activity that may not be apparent from simple SAR tables. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, use molecular descriptors (numerical representations of a molecule's properties) to build mathematical models that can predict the activity of unsynthesized compounds. nih.gov

Machine learning algorithms such as random forests, support vector machines, and neural networks can be trained on existing data to create predictive models. arxiv.org These models can then be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. This in silico approach can significantly accelerate the drug discovery process and reduce costs. nih.gov

Spectral-SAR is an example of a more advanced technique that analyzes the SAR data in a way that is analogous to spectral analysis, helping to identify the key structural features that contribute to activity.

Impact of Structural Modifications on the Pyrrolidin-2-one Moiety

The pyrrolidin-2-one ring is a common scaffold in many biologically active compounds and its modification can have a profound impact on molecular interactions and stereochemistry. nih.govfrontiersin.org

Solubility and Lipophilicity: The addition of different functional groups can alter the molecule's water and lipid solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bonding: The N-1 position can participate in hydrogen bonding interactions with biological targets. The nature of the substituent can modulate these interactions.

For example, a study on a series of pyrrolidin-2-one derivatives showed that the introduction of different substituents at the N-1 position led to a range of antibacterial activities. researchgate.net

Modifications to the carbon atoms of the pyrrolidin-2-one ring can introduce chiral centers, leading to the formation of stereoisomers. tru.ca The spatial arrangement of substituents at these positions can have a significant impact on how the molecule interacts with its biological target, as proteins and other biological macromolecules are themselves chiral. nih.gov

The stereochemistry of substituents at C-3, C-4, and C-5 can affect:

Binding Affinity: One enantiomer or diastereomer may bind to a target receptor with much higher affinity than another due to a more favorable three-dimensional fit. nih.gov

Pharmacological Activity: As a consequence of differing binding affinities, different stereoisomers can exhibit vastly different biological activities.

Conformational Rigidity: Substituents on the ring can influence the ring's conformation, potentially locking it into a more biologically active shape. nih.gov

For instance, SAR studies on a class of pyrrolidine-2,5-diones revealed that the anticonvulsant activity was strongly influenced by the substituents at the C-3 position. nih.gov Similarly, in another series of compounds, the cis-configuration of substituents at C-3 and C-4 of the pyrrolidinone ring was found to be preferable for activity over the trans orientation. nih.gov

The controlled, stereoselective synthesis of substituted pyrrolidinones is therefore a critical aspect of designing effective therapeutic agents based on this scaffold. researchgate.netmdpi.com

Modifications to the Lactam Carbonyl Group

The lactam carbonyl group of the pyrrolidin-2-one moiety is a critical functional group, often involved in key hydrogen bonding interactions with biological targets. researchgate.net Altering this group through bioisosteric replacement can lead to significant changes in the compound's potency, selectivity, and pharmacokinetic profile. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. baranlab.org

The rationale for these modifications is to probe the chemical space around the lactam core, potentially enhancing binding affinity or improving metabolic stability. For instance, if the carbonyl oxygen is involved in a crucial hydrogen bond, its replacement would likely diminish activity. Conversely, if the carbonyl group is a site of metabolic breakdown, its modification could lead to a longer-acting compound.

Table 1: Potential Bioisosteric Replacements for the Lactam Carbonyl Group and Their Predicted Effects

Original GroupBioisosteric ReplacementPotential Change in PropertiesRationale for Modification
Carbonyl (C=O)Thioamide (C=S)Decreased H-bond acceptor strength, increased H-bond donor acidity of adjacent N-H. mdpi.comTo probe the importance of H-bond acceptor capability and potentially increase binding through enhanced H-bond donation.
Carbonyl (C=O)Selenoamide (C=Se)Similar geometry to thioamide but with different electronic properties. mdpi.comTo explore subtle electronic variations while maintaining structural similarity to the thioamide analog.
Carbonyl (C=O)Sulfone (SO₂)Change in geometry from planar to tetrahedral; acts as an H-bond acceptor but not a donor.To alter the spatial arrangement of atoms and introduce a strong H-bond acceptor with different steric bulk.
Carbonyl (C=O)Phosphonate (PO(OR)₂)Tetrahedral geometry; introduces a strong H-bond acceptor and potential for additional interactions. mdpi.comTo significantly alter steric and electronic properties and explore new binding modes.

This table is illustrative and based on general principles of bioisosterism; specific outcomes would require experimental validation.

Influence of Alterations within the 1,2-Diphenylpyrazolidine (B11957525) Core

The two phenyl groups attached to the nitrogen atoms of the pyrazolidine ring play a significant role in the molecule's activity, likely through steric and electronic interactions with its biological target. pharmacy180.com Systematic substitution on these aromatic rings is a classic strategy in medicinal chemistry to probe these interactions.

Studies on related pyrazolidinedione derivatives have shown that the nature and position of substituents on these N-phenyl rings are critical for biological activity. pharmacy180.comyoutube.com Generally, para-substitution on one or both phenyl rings with small electron-withdrawing or electron-donating groups is well-tolerated and can maintain or even enhance activity. pharmacy180.com In contrast, meta-substitution often leads to a significant decrease or complete loss of activity, suggesting a specific spatial requirement for substituents in that region. Ortho-substitution can also be detrimental, likely due to steric hindrance that forces the phenyl ring into an unfavorable conformation.

Table 2: Influence of Phenyl Ring Substitution Patterns on the Activity of Related Pyrazolidine Derivatives

Position of SubstituentNature of Substituent (Example)General Effect on ActivityProbable Reason
para (4'-position)-Cl, -CH₃, -NO₂Activity often retained or enhanced. pharmacy180.comThe para-position is often solvent-exposed or fits into a larger binding pocket, allowing for favorable interactions without steric clashes.
meta (3'-position)Any groupActivity is generally abolished. pharmacy180.comSuggests a tight fit in the binding pocket at this position, where any substituent leads to a steric clash.
ortho (2'-position)Any groupActivity is often reduced or abolished.Steric hindrance can disrupt the optimal conformation of the phenyl ring relative to the pyrazolidine core.
Disubstitution2',3'-disubstitutedActivity is typically low. pharmacy180.comCombination of unfavorable steric and electronic effects.

Data synthesized from structure-activity relationship studies of analogous pyrazolidinedione compounds.

The five-membered pyrazolidine ring is not planar and exists in a puckered conformation, typically an envelope or twist form. csic.es The specific conformation is determined by the nature and position of substituents on the ring. Alterations at the C-3', C-4', and C-5' positions can significantly impact the ring's pucker and the spatial orientation of the attached pyrrolidin-2-one and phenyl groups.

These conformational changes are critical as they dictate how the molecule presents its various functional groups to a biological target. A subtle change in ring pucker can shift a key interacting group out of its optimal binding position, leading to a dramatic loss of activity. Computational studies and NMR analysis are often used to predict and confirm the conformational consequences of such modifications. csic.esbeilstein-journals.org

Role of the Inter-ring Linker and its Conformational Freedom

The connection between the pyrazolidine C-3' and the pyrrolidinone nitrogen is a single covalent bond. This linker, while simple, is pivotal as it controls the relative orientation of the two heterocyclic ring systems. The degree of rotational freedom around this C-N bond determines the conformational flexibility of the entire molecule. nih.gov

While a flexible linker can allow the molecule to adopt various conformations to fit into a binding site, it comes at an entropic cost upon binding. baranlab.org Conversely, a rigid linker that pre-organizes the molecule in its bioactive conformation can lead to higher potency. The rotational barrier around the C-N bond in this compound will be influenced by steric hindrance from the adjacent substituents on both rings.

Strategies to explore the role of this linker could involve introducing rigidity, for example, by incorporating it into a larger ring system (cyclization), or by introducing bulky groups nearby to restrict rotation. Analyzing the effect of such changes would provide insight into the optimal spatial arrangement of the pyrazolidine and pyrrolidinone moieties for biological activity. The use of cyclic linkers, such as piperidine (B6355638) or piperazine (B1678402) rings, is a common strategy in drug design to confer conformational rigidity. researchgate.netresearchgate.net

Stereochemical Aspects in Structure-Relationship: Diastereomeric and Enantiomeric Considerations

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov The structure of this compound contains at least one stereocenter at the C-3' position of the pyrazolidine ring. The carbon atom of the pyrrolidinone ring to which the pyrazolidine is attached is also a potential stereocenter, depending on substitution. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers).

It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicities. nih.gov One enantiomer may be highly active (the eutomer), while the other may be less active or even inactive (the distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different three-dimensional arrangements of the stereoisomers.

For this compound, the absolute configuration at the C-3' stereocenter will determine the specific spatial orientation of the pyrrolidin-2-one ring relative to the pyrazolidine core. It is highly probable that only one stereoisomer will possess the optimal geometry for binding to its target. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential steps in a thorough SAR study to identify the most potent and selective compound. nih.gov The separation of diastereomers is often achievable by chromatography, while enantiomers may require chiral chromatography or asymmetric synthesis.

Advanced Synthetic Applications and Chemical Transformations of 1 1,2 Diphenylpyrazolidin 3 Yl Pyrrolidin 2 One Derivatives

Diversification Strategies for Lead Generation

The generation of compound libraries from a core scaffold is a cornerstone of modern drug discovery. For derivatives of 1-(1,2-diphenylpyrazolidin-3-yl)pyrrolidin-2-one, several strategies can be employed to rapidly create a diverse set of analogues for biological screening.

Parallel synthesis and combinatorial chemistry are efficient methods for producing large, structured libraries of related compounds. youtube.com These techniques are particularly well-suited for exploring the structure-activity relationship (SAR) of a lead compound.

A plausible approach for the parallel synthesis of this compound derivatives would involve modifying a key intermediate. For instance, a strategy analogous to the parallel solution-phase synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides could be adopted. nih.govresearchgate.net In that reported synthesis, a key carboxylic acid intermediate was amidated in parallel with a diverse set of amines to generate a library of final compounds. nih.govresearchgate.net

For the target scaffold, a synthetic route could be designed to produce a core intermediate that can be diversified in the final steps. For example, by using variously substituted phenylhydrazines in the initial pyrazolidinone ring formation, a library could be generated where the electronic and steric properties of the N-phenyl groups are systematically varied.

Table 1: Hypothetical Parallel Synthesis Scheme for Diversification

Step Reaction Building Blocks (Examples) Resulting Diversity
1Pyrazolidinone FormationSubstituted Phenylhydrazines (e.g., 4-Cl, 4-MeO, 3-CF₃)Variation at N1 and N2 of the pyrazolidinone ring
2Pyrrolidinone Annulationα,β-Unsaturated Ester PrecursorsIntroduction of substituents on the pyrrolidinone ring
3Final Parallel ReactionAmidation or Cross-CouplingFunctionalization of pre-installed handles on the phenyl rings

This approach allows for the creation of a focused library where specific regions of the molecule are altered to probe interactions with biological targets. The use of solid-phase synthesis, where the growing molecule is attached to a polymer bead, could further streamline the process by simplifying purification at each step. nih.govnih.gov

Late-stage functionalization (LSF) involves introducing chemical modifications at the final stages of a synthetic sequence. nih.gov This strategy is highly valuable as it allows for the direct diversification of a complex core structure without the need for lengthy de novo synthesis. nih.gov

For this compound, the most accessible sites for LSF are the C-H bonds on the two phenyl rings. Modern catalytic methods, including those employing palladium or photoredox catalysts, enable the selective activation and functionalization of these otherwise inert bonds. nih.gov

Potential LSF Reactions:

C-H Arylation: Introducing different aryl or heteroaryl groups onto the phenyl rings to explore π-stacking interactions or access new binding pockets.

C-H Trifluoromethylation/Halogenation: Modifying the electronic properties of the phenyl rings to improve metabolic stability or binding affinity.

C-H Amination/Alkoxylation: Installing hydrogen bond donors or acceptors to enhance target engagement and solubility.

The regioselectivity of these reactions can often be controlled by the inherent electronic properties of the scaffold or by using directing groups. The application of LSF would rapidly generate a series of close analogues, providing crucial data for optimizing lead compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacements for Structural Exploration

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemotypes with similar biological activity while improving properties like potency, selectivity, or pharmacokinetics. nih.govresearchgate.net These approaches involve replacing the core molecular framework or specific functional groups with alternatives that retain the essential spatial and electronic features required for biological activity. nih.govmdpi.com

For the this compound core, several bioisosteric replacements could be envisioned to explore new chemical space. researchgate.net

Pyrrolidinone Ring Replacement: The pyrrolidin-2-one moiety could be replaced with other five- or six-membered lactams (e.g., piperidin-2-one, oxazolidin-2-one) to alter the vector and orientation of the pyrazolidine (B1218672) portion.

Pyrazolidinone Ring Replacement: The 1,2-diphenylpyrazolidin-3-one core could be replaced by other heterocyclic systems that project substituents in a similar 3D arrangement. Potential bioisosteres might include substituted isoxazolidinones or triazolidinones.

Phenyl Group Bioisosteres: The phenyl groups on the pyrazolidine nitrogen atoms could be replaced with other aromatic or heteroaromatic rings, such as pyridyl, thienyl, or pyrimidinyl groups, to introduce new interaction points (e.g., hydrogen bond acceptors) and modulate physicochemical properties. mdpi.com

Computational tools can aid in the identification of suitable bioisosteric scaffolds by comparing the shape and electrostatic potential of different molecular frameworks. chemrxiv.org

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

Original Moiety Potential Bioisostere Rationale
Pyrrolidin-2-oneOxazolidin-2-oneMaintains lactam functionality with altered ring electronics.
Pyrrolidin-2-oneThiazolidin-2-oneIntroduces a sulfur atom, potentially altering metabolism and binding.
Pyrazolidin-3-one (B1205042)Isoxazolidin-3-oneReplaces a nitrogen with oxygen, modifying H-bonding capacity.
Phenyl GroupPyridyl GroupIntroduces a nitrogen atom as a hydrogen bond acceptor.
Phenyl GroupThienyl GroupSmaller aromatic ring with different electronic properties.

Investigation of Novel Reactivity Patterns and Rearrangements

The unique combination of two nitrogen-containing heterocyclic rings in the this compound scaffold suggests the potential for novel and underexplored chemical transformations. The reactivity of this system would be influenced by the interplay between the electron-rich pyrazolidine nitrogens and the electrophilic carbonyl centers of the two lactam rings.

Investigations could focus on:

Selective Reduction: Differentiating between the two amide carbonyls using chemoselective reducing agents to generate amino alcohol derivatives, which could serve as building blocks for further synthesis.

Ring-Opening Reactions: Under specific conditions (e.g., strong acid or base), either the pyrazolidinone or pyrrolidinone ring could undergo hydrolysis or other ring-opening transformations, yielding linear diamino acid derivatives.

N-N Bond Cleavage: The hydrazine-like N-N bond in the pyrazolidine ring is a key functional group that could be susceptible to reductive or oxidative cleavage, leading to significant structural rearrangements and the formation of new heterocyclic systems. google.com

Alkylation and Acylation: The pyrazolidinone ring, particularly at the N1 and N2 positions if unsubstituted, is amenable to alkylation and acylation, providing a straightforward method for diversification. researchgate.net

Exploring these reactivity patterns could uncover novel synthetic pathways and lead to the creation of entirely new molecular architectures derived from the parent scaffold.

Application in Methodological Development for Heterocyclic Synthesis

The this compound scaffold can be viewed not only as a precursor for bioactive molecules but also as a tool for developing new synthetic methodologies. The well-defined, rigid three-dimensional structure of such bicyclic systems makes them attractive as chiral auxiliaries or templates in asymmetric synthesis.

Furthermore, the scaffold can serve as a versatile building block for constructing more complex, polycyclic heterocyclic systems. nih.gov For instance, the lactam functionalities could be activated and used in cycloaddition or condensation reactions. Functional groups introduced onto the phenyl rings via LSF could serve as handles for subsequent ring-forming reactions, leading to fused polycyclic structures. The development of novel pyrazole- and pyrrolidine-containing compounds is an active area of research, and this scaffold provides a unique entry point into this chemical space. nih.govmdpi.com

By using the this compound core as a starting material, synthetic chemists can aim to develop novel, efficient routes to other important heterocyclic motifs, thereby expanding the toolbox of modern organic synthesis.

Conclusion and Future Research Perspectives

Synthesis and Characterization Summary of the Compound's Chemical Properties

The synthesis of 1-(1,2-diphenylpyrazolidin-3-yl)pyrrolidin-2-one would likely involve a multi-step process, leveraging known reactions for the formation of the pyrazolidine (B1218672) and pyrrolidin-2-one rings. A plausible synthetic strategy could involve the initial synthesis of a substituted pyrazolidine precursor, followed by the attachment and cyclization of the pyrrolidin-2-one moiety.

The pyrazolidine ring, a five-membered saturated heterocycle with two adjacent nitrogen atoms, can be synthesized through various methods, including the [3+2] cycloaddition of azomethine imines with alkenes. researchgate.net For the target compound, this would likely involve a precursor such as a 3-substituted 1,2-diphenylpyrazolidine (B11957525). The pyrrolidin-2-one ring, a five-membered lactam, is commonly synthesized via the lactamization of γ-amino acids. rdd.edu.iq Therefore, a potential synthetic route could involve the reaction of a 3-amino-1,2-diphenylpyrazolidine derivative with a suitable four-carbon electrophile that can undergo subsequent cyclization.

The chemical properties of this compound are dictated by the functional groups present in its structure: the amide group of the pyrrolidin-2-one ring and the tertiary amines of the pyrazolidine ring, along with the steric and electronic influences of the two phenyl groups.

Table 1: Expected Chemical Properties of this compound

PropertyExpected CharacteristicRationale
Physical State Likely a crystalline solid at room temperature.The presence of multiple aromatic rings and a polar lactam group would contribute to a well-ordered crystal lattice.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform (B151607), and dimethylformamide. Limited solubility in non-polar solvents and water.The large non-polar surface area from the phenyl groups combined with the polar amide functionality suggests this solubility profile.
Reactivity The amide bond in the pyrrolidin-2-one ring can undergo hydrolysis under acidic or basic conditions. The nitrogen atoms of the pyrazolidine ring may exhibit basic properties and could be susceptible to oxidation.These are characteristic reactions of lactams and saturated nitrogen heterocycles, respectively.

The characterization of this compound would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the connectivity of the atoms and the stereochemistry of the molecule. Mass spectrometry would confirm the molecular weight, and infrared (IR) spectroscopy would identify the characteristic carbonyl stretch of the lactam ring.

Identification of Knowledge Gaps and Future Research Directions in Heterocyclic Synthesis

The synthesis of complex heterocyclic systems like this compound highlights several knowledge gaps and opportunities for future research in heterocyclic synthesis.

One significant challenge is the stereoselective synthesis of polysubstituted heterocyclic compounds. The target molecule possesses at least one stereocenter at the 3-position of the pyrazolidine ring. Developing synthetic methods that allow for the controlled formation of specific stereoisomers is a key area for future investigation. This could involve the use of chiral auxiliaries, asymmetric catalysis, or stereoselective cyclization reactions.

Furthermore, the development of more efficient and atom-economical synthetic routes to such fused heterocyclic systems is an ongoing goal. Multi-component reactions, where three or more reactants combine in a single step to form a complex product, offer a promising avenue for streamlining the synthesis of molecules like the one . nih.gov Research into novel multi-component reactions that can directly construct the pyrazolidine-pyrrolidinone scaffold would be highly valuable.

Another area for future exploration is the functionalization of the heterocyclic rings. Developing methods to selectively introduce substituents onto the pyrazolidine or pyrrolidin-2-one rings would enable the synthesis of a library of derivatives with potentially diverse properties. This could lead to the discovery of new structure-activity relationships.

Opportunities for Advanced Theoretical Studies on Complex Molecular Architectures

The intricate three-dimensional structure of this compound presents a fertile ground for advanced theoretical studies. Computational chemistry can provide valuable insights into the molecule's conformational preferences, electronic structure, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) calculations could be employed to predict the most stable conformations of the molecule. researchgate.net This would be particularly important for understanding the spatial arrangement of the phenyl groups and the pyrrolidin-2-one substituent relative to the pyrazolidine ring, which can significantly influence the molecule's properties and interactions with other molecules.

Molecular dynamics simulations could be used to study the dynamic behavior of the molecule in different solvent environments. This could provide insights into its flexibility and how it might interact with biological macromolecules, which is a crucial aspect of rational drug design. nih.gov

Furthermore, theoretical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can aid in the structural elucidation of the compound and its derivatives. Quantum chemical calculations can also be used to investigate the reaction mechanisms of its synthesis and potential degradation pathways.

Prospects for Rational Design of Novel Chemical Entities based on Structure-Relationship Insights

While the specific biological activities of this compound are unknown, the pyrazolidine and pyrrolidin-2-one scaffolds are present in many biologically active compounds. researchgate.netresearchgate.net This suggests that derivatives of the title compound could be of interest in medicinal chemistry.

The pyrazole (B372694) and pyrazolidine cores are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. globalresearchonline.netneliti.com Similarly, the pyrrolidin-2-one ring is a key structural feature in several drugs and drug candidates. rdd.edu.iq

Future research could focus on the rational design of novel chemical entities based on the this compound scaffold. By systematically modifying the substituents on the phenyl rings and the heterocyclic systems, it may be possible to develop compounds with specific biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, could be employed to optimize the potency and selectivity of these new compounds. nih.govresearchgate.net

For instance, the introduction of different functional groups on the phenyl rings could modulate the compound's lipophilicity and electronic properties, potentially influencing its biological target interactions. researchgate.net Modifications to the pyrrolidin-2-one ring could also be explored to enhance its metabolic stability or introduce new interaction points. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this unique heterocyclic framework.

Q & A

Q. What are the methodological considerations for optimizing the synthesis of 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one?

  • Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to maximize yield and purity. For example, using orthogonal design experiments (e.g., Taguchi methods) can identify critical variables. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the compound from byproducts. Reference to analogous pyrazolidine derivatives suggests that microwave-assisted synthesis may reduce reaction times by 30–40% compared to conventional methods .
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Q. How can researchers validate the structural characterization of this compound using spectroscopic techniques?

  • Answer: Combine ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) for cross-validation. For instance, NMR signals for the pyrrolidin-2-one moiety should appear at δ ~2.5–3.5 ppm (¹H) and ~170–175 ppm (¹³C for carbonyl). IR should show a strong C=O stretch at ~1650–1750 cm⁻¹. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, necessitating chiral HPLC separation .
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Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with targets like cyclooxygenase-2 (COX-2). Validate predictions with experimental data (e.g., surface plasmon resonance). Recent studies highlight the utility of ensemble docking to account for protein flexibility, improving correlation coefficients (R² > 0.85) between computational and experimental binding energies .
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Q. How should researchers resolve contradictions in reported bioactivity data across different assays?

  • Answer: Apply replicated analysis (e.g., repeating assays in triplicate under identical conditions) and multi-method validation (e.g., combining enzyme inhibition assays with cell-based viability tests). For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., detergent effects in colorimetric assays). Cross-referencing with orthogonal methods like fluorescence polarization can clarify true activity .
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Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?

  • Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life at 25°C. Note: pH-dependent hydrolysis of the pyrrolidinone ring may require buffer optimization (pH 7.4 ± 0.2) to mimic bloodstream conditions .
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Collaborative and Methodological Frameworks

Q. How can researchers leverage academic platforms to identify collaborators for studying this compound?

  • Answer: Use ResearchGate to locate experts in pyrazolidine chemistry or pharmacology. Filter publications by keywords (e.g., “pyrazolidinone derivatives” or “COX-2 inhibitors”) and engage via direct messaging. Collaborative projects benefit from shared datasets (e.g., crystallographic data on CCDC) and joint grant applications targeting understudied pharmacological niches .
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Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Answer: Fit data to four-parameter logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/ED₅₀ values. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Outliers (>2 SD from mean) should be scrutinized for technical errors (e.g., pipetting inaccuracies) before exclusion .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Answer: Include detailed reaction logs (time, temperature, solvent batch numbers) and raw spectral data (e.g., NMR FID files) in supplementary materials. For novel intermediates, report melting points (±1°C) and optical rotation values (if applicable). Journals like JOC mandate deposition of crystallographic data (CCDC numbers) for new crystal structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.